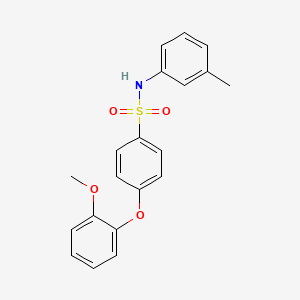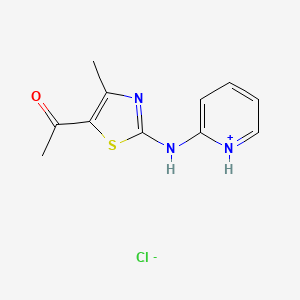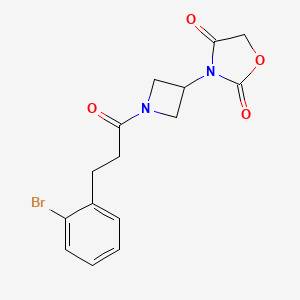
4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide, also known as MTB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. MTB is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds have shown promising properties as photosensitizers in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Medicinal Chemistry and Bioactivity
- Carbonic Anhydrase Inhibitors : Gul et al. (2016) synthesized a series of benzenesulfonamides and tested their activity as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, which could be pivotal for anti-tumor activity studies (Gul et al., 2016).
- Vasospasm Prevention : Zuccarello et al. (1996) investigated the effectiveness of certain benzenesulfonamide derivatives in preventing cerebral vasospasm following subarachnoid hemorrhage. Their findings support the potential use of these compounds in treating vasospasm in humans (Zuccarello et al., 1996).
Chemical Synthesis and Characterization
- Capillary Electrophoresis Applications : Maier et al. (2005) demonstrated the use of capillary electrophoresis for the separation of enantiomers of a compound structurally related to benzenesulfonamide. This method proved effective in the chiral separation environment, indicating its potential in analytical chemistry (Maier et al., 2005).
- Synthesis and Structure Analysis : Rodrigues et al. (2015) explored the crystal structures of certain benzenesulfonamide derivatives. Their research provides insights into the molecular architecture and interactions, which are crucial for understanding the physical and chemical properties of these compounds (Rodrigues et al., 2015).
Drug Development and Evaluation
- Antitumor Properties : Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for antitumor properties. They identified potent cell cycle inhibitors, providing a foundation for developing new oncolytic small molecules (Owa et al., 2002).
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-15-6-5-7-16(14-15)21-26(22,23)18-12-10-17(11-13-18)25-20-9-4-3-8-19(20)24-2/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYXWZVOELVSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)





![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)

![3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2706971.png)

![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)
![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)
![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)